
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and has been studied extensively for its ability to modulate various biological processes.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to act by modulating various signaling pathways in the cell. Specifically, Compound X has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC activity, Compound X can alter the expression of various genes, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, Compound X has been shown to have a number of other biochemical and physiological effects. Studies have shown that Compound X can reduce inflammation, modulate the immune response, and improve cognitive function. Additionally, Compound X has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of Compound X is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, Compound X has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments.
One of the limitations of Compound X is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments. Additionally, the mechanism of action of Compound X is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X, and to identify the specific signaling pathways that it modulates.
Another area of interest is the development of novel cancer therapies based on Compound X. Studies have shown that Compound X can be used in combination with other anti-cancer drugs to enhance their efficacy. Additionally, there is interest in developing targeted therapies that specifically deliver Compound X to cancer cells, minimizing off-target effects.
Finally, there is interest in exploring the potential therapeutic applications of Compound X in other disease areas, such as neurodegenerative diseases and inflammatory disorders. Studies have shown that Compound X has promising neuroprotective and anti-inflammatory properties, making it a valuable tool for investigating these areas of research.
合成法
The synthesis of Compound X is a complex process that involves multiple steps. The first step involves the reaction of 2-bromobenzaldehyde with methylamine to form 2-bromo-N-methylbenzylamine. This intermediate is then reacted with 3-(chloroacetyl)indole to form 3-(2-bromophenyl)-N-(2-(1-methyl-1H-indol-3-yl)ethyl)propanamide. The final step involves the hydrolysis of the chloroacetyl group to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that Compound X has potent anti-cancer properties, and can induce apoptosis (programmed cell death) in cancer cells. Additionally, Compound X has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDJQXLJJOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

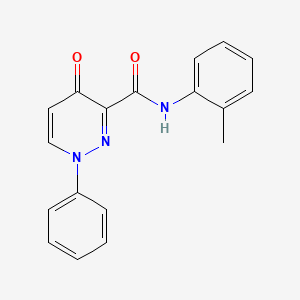
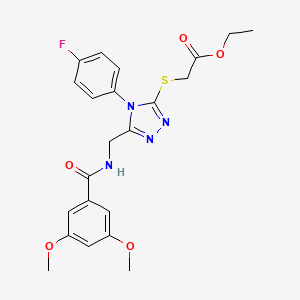
![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)
![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
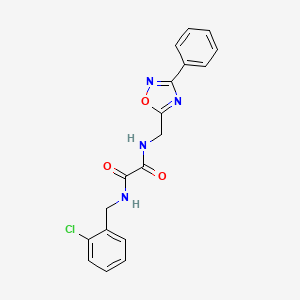
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)
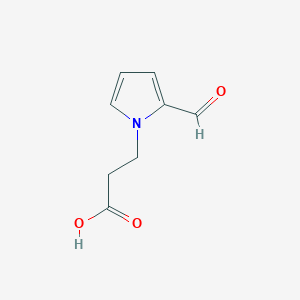
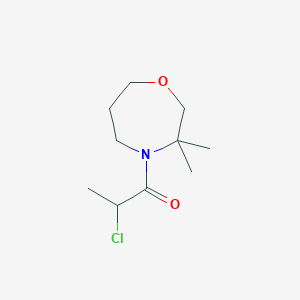

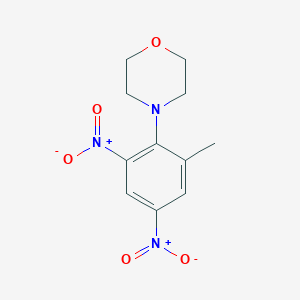

![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2455072.png)
